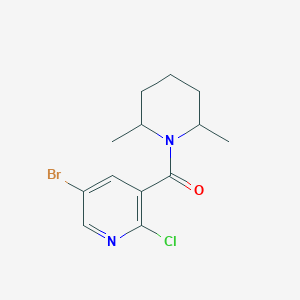
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCP and has been the subject of numerous studies to determine its properties and potential uses.
Mecanismo De Acción
The mechanism of action of BCP is not fully understood, but it is believed to interact with specific proteins in the body. BCP has been shown to bind to the protein tubulin, which is involved in the formation of microtubules. This interaction may lead to the disruption of microtubule formation and cell division.
Biochemical and Physiological Effects
BCP has been shown to have a range of biochemical and physiological effects. Studies have shown that BCP can inhibit the growth of cancer cells by disrupting microtubule formation. BCP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCP in lab experiments is its ability to interact with specific proteins. This makes it a valuable tool for studying protein-protein interactions and the role of specific proteins in biological processes. However, one limitation of using BCP is that it can be difficult to obtain pure BCP, which can affect the reliability of experimental results.
Direcciones Futuras
There are several future directions for research on BCP. One area of interest is the development of new drugs based on BCP. Studies have shown that BCP has potential as an anti-cancer and anti-inflammatory agent, and further research is needed to fully understand its therapeutic potential. Another area of interest is the use of BCP in the development of new organic semiconductors for use in electronic devices. Research in this area could lead to the development of more efficient and cost-effective electronic devices.
Métodos De Síntesis
The synthesis of BCP involves the reaction of 2-chloro-5-bromopyridine with 2,6-dimethylpiperidine-1-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BCP.
Aplicaciones Científicas De Investigación
BCP has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of organic electronics, where BCP has been used as a building block for the synthesis of organic semiconductors. BCP has also been studied for its potential use in the development of new drugs due to its ability to interact with specific proteins.
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c1-8-4-3-5-9(2)17(8)13(18)11-6-10(14)7-16-12(11)15/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUYCJUUXPQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)
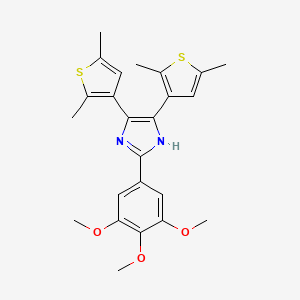
![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)
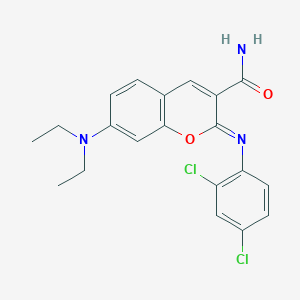
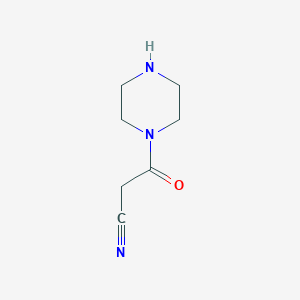
![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)


![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)
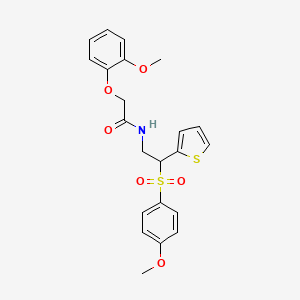
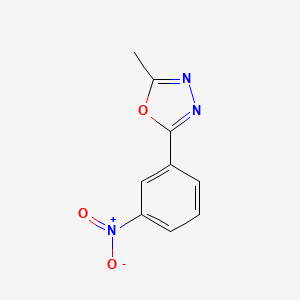

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)